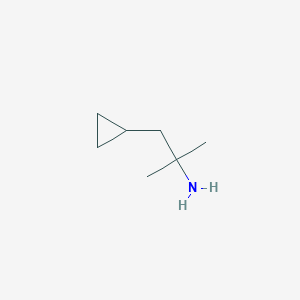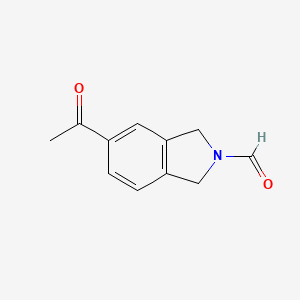
5-acetyl-2,3-dihydro-1H-isoindole-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-acetyl-2,3-dihydro-1H-isoindole-2-carbaldehyde is a heterocyclic compound that belongs to the isoindole family Isoindoles are significant due to their presence in various natural products and their biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetyl-2,3-dihydro-1H-isoindole-2-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phthalic anhydride with hydrazine hydrate to form phthalhydrazide, which is then subjected to further reactions to yield the desired isoindole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
5-acetyl-2,3-dihydro-1H-isoindole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoindole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents and nucleophiles such as amines and thiols are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
5-acetyl-2,3-dihydro-1H-isoindole-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 5-acetyl-2,3-dihydro-1H-isoindole-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The isoindole ring can also interact with various biological receptors, influencing cellular pathways and processes.
類似化合物との比較
Similar Compounds
2H-Isoindole-2-acetic acid: Another isoindole derivative with different functional groups.
1H-Indole-3-carbaldehyde: An indole derivative with a similar aldehyde group but a different ring structure.
Uniqueness
5-acetyl-2,3-dihydro-1H-isoindole-2-carbaldehyde is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its structure allows for various modifications, making it a versatile compound in synthetic chemistry.
特性
分子式 |
C11H11NO2 |
|---|---|
分子量 |
189.21 g/mol |
IUPAC名 |
5-acetyl-1,3-dihydroisoindole-2-carbaldehyde |
InChI |
InChI=1S/C11H11NO2/c1-8(14)9-2-3-10-5-12(7-13)6-11(10)4-9/h2-4,7H,5-6H2,1H3 |
InChIキー |
PNGPOBIRQFAOCS-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC2=C(CN(C2)C=O)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


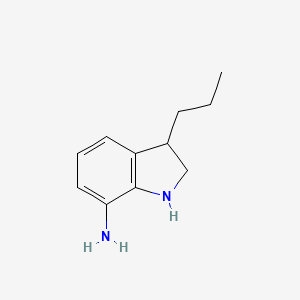


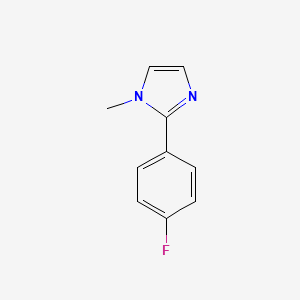

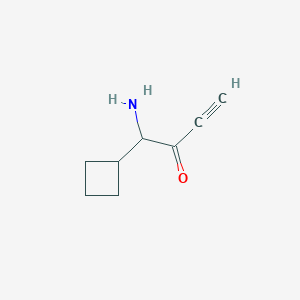
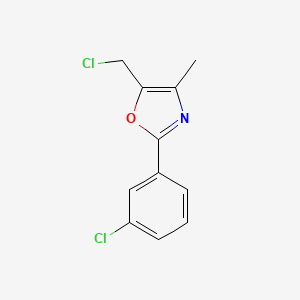
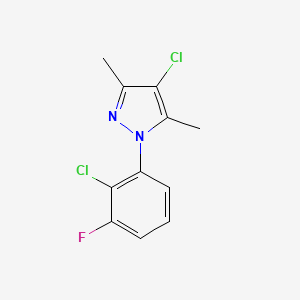
![2-[(1H-1,2,4-Triazol-1-yl)methyl]pyrimidine-4-carboxylic acid](/img/structure/B13204497.png)
![2-(Aminomethyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13204498.png)
![2-[5-(oxan-4-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine](/img/structure/B13204499.png)
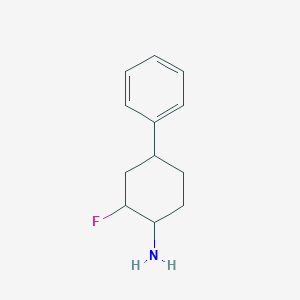
![(2S)-2-Amino-3,3-dimethyl-N-[(1S)-1-phenylethyl]butanamide](/img/structure/B13204519.png)
